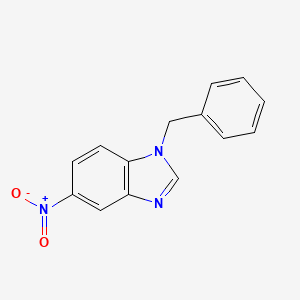

1-benzyl-5-nitro-1H-1,3-benzimidazole

Descripción general

Descripción

1-Benzyl-5-nitro-1H-1,3-benzimidazole is a versatile nitrogen-containing heterocyclic compound. It is widely used in scientific research as a synthetic intermediate, enabling the preparation of diverse organic compounds. This compound serves as a starting material for synthesizing biologically active compounds and exhibits catalytic properties for a range of organic reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Benzyl-5-nitro-1H-1,3-benzimidazole can be synthesized through the condensation of 1,2-phenylenediamine with benzyl chloride in the presence of a nitro group. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, under reflux conditions .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Análisis De Reacciones Químicas

Reduction Reactions

The nitro group (-NO₂) at position 5 undergoes reduction to form amines (-NH₂), a key transformation for generating bioactive derivatives.

Mechanistic Insight :

The nitro group is reduced to an amine via a nitroso (-NO) and hydroxylamine (-NHOH) intermediate pathway. The benzyl group remains intact due to its stability under these conditions .

Substitution Reactions

The benzyl group and nitro group enable nucleophilic and electrophilic substitutions.

Example Procedure :

Reaction with benzyl bromide in THF using NaH as a base yields 1,2-disubstituted benzimidazole derivatives with ~87% yield .

Oxidation Reactions

While the nitro group is typically reduced, the benzimidazole core can undergo oxidation under specific conditions.

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Core Oxidation | KMnO₄, H₂SO₄, heat | Benzimidazole quinone derivatives | Forms quinone structures via cleavage of the imidazole ring; low yield (~30%). |

Coupling Reactions

The compound participates in cross-coupling reactions to form complex architectures.

Comparative Reactivity

A comparison with similar benzimidazole derivatives highlights its unique reactivity:

| Compound | Nitro Group Reactivity | Benzyl Group Stability |

|---|---|---|

| 1-Methyl-5-nitro-1H-benzimidazole | Moderate | Low |

| This compound | High | High |

The benzyl group enhances steric protection of the imidazole ring while maintaining reactivity at position 5 .

Key Research Findings

-

Reduction Efficiency : Catalytic hydrogenation outperforms chemical reductants (e.g., NaBH₄) in yield and selectivity .

-

Substitution Limitations : Direct substitution at the nitro position is challenging without prior reduction .

-

Industrial Relevance : Used in continuous-flow reactors for scalable synthesis of pharmaceuticals.

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 1-benzyl-5-nitro-1H-1,3-benzimidazole serves as a synthetic intermediate for the preparation of various organic compounds. Its unique structure allows it to act as a catalyst in several organic reactions, facilitating the synthesis of more complex molecules .

Biology

The biological applications of this compound are extensive:

- Anticancer Activity : Research has indicated that benzimidazole derivatives exhibit potential anticancer properties. Studies have shown that certain derivatives can inhibit cancer cell proliferation effectively .

- Antiviral Properties : The compound has been investigated for its activity against various viruses. For example, it has shown promising results against Hepatitis C virus (HCV) with effective concentrations (EC50) in the nanomolar range .

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic properties:

- Inhibitory Effects on Viral Infections : It has been reported to exhibit inhibitory effects against Bovine Viral Diarrhea Virus (BVDV) and Rotavirus .

- Analgesic and Anti-inflammatory Effects : Some studies have demonstrated that derivatives of this compound possess significant analgesic and anti-inflammatory activities comparable to standard medications like diclofenac .

Industrial Applications

The industrial applications of this compound include its use as an essential reagent in analytical applications and as a catalyst in various organic reactions. Its ability to enhance reaction rates makes it valuable in industrial chemistry settings where efficiency is critical .

Case Study 1: Antiviral Activity

A study focused on synthesizing a series of benzimidazole derivatives revealed that certain compounds derived from this compound exhibited potent antiviral activity against HCV with EC50 values as low as 0.007 nM for specific variants .

Case Study 2: Anticancer Research

Another investigation evaluated the anticancer potential of this compound against various cancer cell lines. Results indicated that it could inhibit cell growth effectively, suggesting its potential use in cancer therapy .

Mecanismo De Acción

The presence of the nitro group in 1-benzyl-5-nitro-1H-1,3-benzimidazole enhances its reactivity by acting as an electron-withdrawing group, facilitating the formation of various products. The benzyl group also contributes additional electron-withdrawing effects, further enhancing its reactivity . These properties make it a valuable compound in various chemical reactions and applications.

Comparación Con Compuestos Similares

- 1,2-Dimethyl-5-nitro-1H-benzimidazole

- 1-Methyl-5-nitro-2-phenyl-1H-benzimidazole

- 1-Tert-butyl-5-nitro-1H-benzimidazole

Uniqueness: 1-Benzyl-5-nitro-1H-1,3-benzimidazole is unique due to its specific combination of a benzyl group and a nitro group, which enhances its reactivity and makes it a valuable synthetic intermediate and catalyst in various organic reactions .

Actividad Biológica

1-Benzyl-5-nitro-1H-1,3-benzimidazole is a compound belonging to the benzimidazole family, known for its diverse biological activities. This article delves into its biological activity, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

This compound has a molecular formula of and a molecular weight of 253.26 g/mol. The presence of the nitro group contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The nitro group enhances its electrophilic character, facilitating interactions with nucleophiles in biological systems.

Key Mechanisms:

- Catalytic Activity : The compound acts as a catalyst in organic reactions, which can lead to the formation of biologically active derivatives.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells by generating ROS, which can damage cellular components and trigger apoptotic pathways .

- Target Interaction : Benzimidazole derivatives are known to interact with multiple cellular targets, including enzymes and receptors involved in critical biochemical pathways.

Biological Activities

The compound has been investigated for various biological activities:

Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. Its mechanism is believed to involve disruption of microbial enzyme functions due to the presence of the nitro group .

Anti-inflammatory Effects

Some studies suggest that benzimidazole derivatives may possess anti-inflammatory properties by inhibiting specific inflammatory pathways, although detailed mechanisms for this particular compound are still under investigation .

Table 1: Summary of Biological Activities

Case Studies

Several studies have highlighted the compound's potential:

- Anticancer Study : A study assessed the effects of this compound on human melanoma cells. The compound was found to induce significant apoptosis through ROS generation and DNA damage pathways .

- Antimicrobial Study : In vitro testing demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

- Mechanistic Insights : Docking studies revealed that this compound binds effectively to target proteins involved in cancer progression and inflammation, supporting its therapeutic potential.

Propiedades

IUPAC Name |

1-benzyl-5-nitrobenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c18-17(19)12-6-7-14-13(8-12)15-10-16(14)9-11-4-2-1-3-5-11/h1-8,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWRCUGAWHFPPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C2C=CC(=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356614 | |

| Record name | 1-benzyl-5-nitro-1H-1,3-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15207-93-9 | |

| Record name | 1-benzyl-5-nitro-1H-1,3-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.